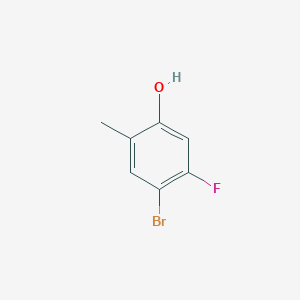

4-Bromo-5-fluoro-2-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-fluoro-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRYKVVPIPGXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1600166-21-9 | |

| Record name | 4-bromo-5-fluoro-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-5-fluoro-2-methylphenol chemical properties

Content Type: Technical Whitepaper & Application Guide Subject: 4-Bromo-5-fluoro-2-methylphenol (CAS: 1600166-21-9) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the optimization of small molecule drugs, the This compound scaffold represents a high-value "privileged fragment." It offers a unique triad of functionalities: a phenolic handle for etherification, an aryl bromide for cross-coupling, and a fluorine atom for metabolic blocking and electronic modulation.

This guide provides a comprehensive technical analysis of this building block. Unlike generic reagent sheets, we focus on the chemoselectivity required to manipulate this scaffold effectively. We address the critical isomer confusion often found in commercial catalogs and provide validated protocols for its synthesis and downstream functionalization.

Physicochemical Profile & Isomer Criticality

Identity & Properties

Researchers must exercise extreme caution regarding regioisomers. The specific substitution pattern (4-Br, 5-F, 2-Me) is critical for SAR (Structure-Activity Relationship) studies where the fluorine atom is positioned to block metabolic oxidation at the position para to the methyl group, or to modulate the pKa of the phenol.

| Property | Data | Notes |

| IUPAC Name | This compound | |

| CAS Number | 1600166-21-9 | CRITICAL: Do not confuse with 4-Bromo-2-fluoro-5-methylphenol (CAS 550400-07-2). |

| Molecular Formula | C₇H₆BrFO | |

| Molecular Weight | 205.02 g/mol | |

| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure. |

| Predicted pKa | ~8.5 – 9.0 | More acidic than o-cresol (10.3) due to F/Br electron withdrawal. |

| Solubility | DMSO, DCM, Methanol, Ethyl Acetate | Poor water solubility. |

Structural Logic

-

Phenolic OH (C1): Acts as the primary nucleophile for library generation (via O-alkylation).

-

Methyl Group (C2): Provides steric bulk, restricting rotation in biaryl systems and increasing lipophilicity.

-

Bromine (C4): The reactive handle for Pd-catalyzed cross-coupling. Its position para to the phenol allows for linear extension of the molecule.

-

Fluorine (C5): A strategic metabolic blocker. In many drug scaffolds, the position meta to a phenol is a hotspot for CYP450 metabolism; fluorine substitution here dramatically increases metabolic stability.

Synthesis & Production Logic

The synthesis of this compound relies on the regioselective electrophilic aromatic substitution (SEAr) of 5-fluoro-2-methylphenol.

Retrosynthetic Analysis

The precursor, 5-fluoro-2-methylphenol (also known as 5-fluoro-o-cresol), has two dominant directing groups:

-

OH (C1): Strong activator, directs ortho/para.

-

F (C5): Weak deactivator (induction) but directs ortho/para (resonance).

-

Me (C2): Weak activator, directs ortho/para.

Directing Effects:

-

OH (C1) directs to C4 (para) and C6 (ortho).

-

F (C5) directs to C4 (ortho) and C6 (ortho).

-

Me (C2) directs to C6 (para to Me? No, C5 is para to Me. C6 is ortho).

Regioselectivity Outcome: Both the strong hydroxyl donor and the fluorine resonance effect synergistically activate C4 . While C6 is also activated, C4 is generally favored due to the para-directing preference of the phenol and the steric environment. However, separation from the C6-bromo isomer is a critical purification step.

Synthesis Pathway Diagram

Caption: Regioselective bromination pathway. The synergistic directing effects of the hydroxyl and fluorine groups favor the 4-position.

Reactivity & Functionalization

This scaffold is a "linchpin" molecule. The order of operations is vital: Phenol protection is usually required before Suzuki coupling to prevent catalyst poisoning or side reactions.

Functionalization Map

Caption: Strategic functionalization workflow. Protection of the phenol (O-alkylation) is recommended prior to Palladium-catalyzed coupling at the bromine site.

Experimental Protocols

Protocol A: Regioselective Bromination (Synthesis of the Core)

Use this if the material is not commercially available or high purity is required.

Reagents: 5-Fluoro-2-methylphenol (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN).

Mechanism: NBS provides a controlled source of electrophilic bromine (

-

Dissolution: Dissolve 5-fluoro-2-methylphenol (10 mmol) in MeCN (50 mL) at 0°C.

-

Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Note: Keep dark to prevent radical side reactions.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 8:1).

-

Quench: Add saturated

(aq) to quench excess bromine. -

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

. -

Purification: The crude mixture may contain ~5-10% of the 6-bromo isomer. Recrystallize from Hexanes/DCM or purify via silica column chromatography (0-10% EtOAc in Hexanes).

-

Target: this compound (Major, less polar).

-

Protocol B: Suzuki-Miyaura Cross-Coupling

Standardized protocol for coupling this scaffold with aryl boronic acids.[1]

Reagents: this compound (or O-protected variant), Aryl Boronic Acid (1.2 eq),

-

Degassing: Combine solvent components and sparge with Nitrogen for 15 minutes. Crucial: Oxygen poisons the Pd catalyst.

-

Assembly: In a reaction vial, add the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), base (

, 2.0 mmol), and catalyst ( -

Heating: Seal and heat to 90°C for 4–12 hours.

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water/brine.

-

Isolation: Concentrate and purify via flash chromatography.

Safety & Handling (SDS Summary)

Hazard Class: Irritant (Skin, Eye, Respiratory).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

PPE: Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Phenols are prone to oxidation; if the solid turns dark brown, purify before use.

-

Disposal: Halogenated organic waste stream.

References

-

PubChem Compound Summary. this compound (CAS 1600166-21-9).[2][3] National Center for Biotechnology Information. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for Suzuki coupling). [Link]

-

Gross, K. C., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of Organic Chemistry.[5] (Basis for pKa estimation logic). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 13328-85-3,Isochroman-1-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1785363-64-5|5-Bromo-4-fluoro-2-methylanisole|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

Advanced Synthesis Guide: 4-Bromo-5-fluoro-2-methylphenol

Executive Summary

Target Molecule: 4-Bromo-5-fluoro-2-methylphenol (CAS: 1600166-21-9) Core Application: Critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., HER2 inhibitors) and agrochemicals.[1] Synthesis Challenge: The primary challenge lies in achieving high regioselectivity during the halogenation of the phenolic ring.[1] The presence of a fluorine atom at C5 and a methyl group at C2 creates a competitive electronic environment for electrophilic aromatic substitution (EAS).[1]

This guide delineates the most robust, scalable pathway: the Direct Regioselective Bromination of 5-Fluoro-2-methylphenol .[1] This route minimizes step count and leverages the para-directing power of the hydroxyl group to secure the C4-bromide with high specificity.[1]

Part 1: Retrosynthetic Analysis & Strategy

The Logic of Disconnection

The synthesis is best approached via a C-Br disconnection .[1] The precursor, 5-fluoro-2-methylphenol, is a commercially available "chassis" that already contains the difficult C-F and C-C bonds.[1]

-

Directing Group Analysis:

-

Hydroxyl (-OH) at C1: Strong ortho/para director.[1] Activates C2 (blocked), C4 (para), and C6 (ortho).

-

Methyl (-CH3) at C2: Weak ortho/para director.[1] Activates C1 (blocked), C3 (ortho), and C5 (blocked).

-

Fluorine (-F) at C5: Weak deactivator (inductive) but ortho/para director (resonance).[1] Directs to C4 (ortho) and C6 (ortho).

-

-

Regioselectivity Prediction:

-

Site C4 (Target): Activated by -OH (para) and -F (ortho).[1]

-

Site C6 (Byproduct): Activated by -OH (ortho) and -F (ortho).

-

Reaction Pathway Visualization

The following diagram illustrates the primary synthesis workflow and the precursor generation route.

Caption: Synthesis workflow showing the conversion of aniline to phenol followed by regioselective bromination.

Part 2: Detailed Experimental Protocols

Pathway A: Direct Bromination (Primary Route)

Objective: Selective installation of bromine at the C4 position.[1] Scale: 100 mmol (approx. 12.6 g of starting material).[1]

Reagents & Materials

| Reagent | Role | Equiv. | Mass/Vol |

| 5-Fluoro-2-methylphenol | Substrate | 1.0 | 12.61 g |

| N-Bromosuccinimide (NBS) | Brominating Agent | 1.05 | 18.69 g |

| Acetonitrile (MeCN) | Solvent | - | 150 mL |

| Sodium Thiosulfate (aq) | Quenching Agent | - | 10% Soln.[1] |

Step-by-Step Procedure

-

Setup: Charge a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and internal thermometer with 5-fluoro-2-methylphenol (12.61 g) and Acetonitrile (150 mL).

-

Cooling: Cool the solution to 0–5 °C using an ice/water bath. Ensure the system is under a gentle nitrogen stream to prevent moisture ingress.[1]

-

Addition: Add NBS (18.69 g) portion-wise over 30 minutes.

-

Critical Control: Do not add NBS all at once.[1] An exotherm can reduce regioselectivity, favoring the unwanted C6 isomer. Maintain internal temperature < 10 °C.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

-

Quenching: Once conversion is >98%, quench the reaction by adding 10% aqueous Sodium Thiosulfate (50 mL) to destroy excess bromine species. Stir for 15 minutes.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove most Acetonitrile.[1]

-

Dilute the residue with Ethyl Acetate (200 mL) and Water (100 mL).

-

Separate the organic layer and wash with Brine (2 x 100 mL).

-

Dry over anhydrous Sodium Sulfate (

), filter, and concentrate to dryness.

-

-

Purification:

Pathway B: Precursor Synthesis (De Novo)

Context: Use this route only if 5-fluoro-2-methylphenol is unavailable.[1] It starts from 4-fluoro-2-methylaniline.[1][5]

Protocol

-

Diazotization: Dissolve 4-fluoro-2-methylaniline (1 eq) in 35%

. Cool to 0 °C. Add -

Hydrolysis: Transfer the cold diazonium solution dropwise into a boiling solution of 15%

(110 °C). The diazonium group decomposes to the phenol, which is steam-distilled or extracted immediately to prevent polymerization. -

Isolation: Extract the distillate with DCM, dry, and concentrate to obtain 5-fluoro-2-methylphenol .[1] Proceed to Pathway A.

Part 3: Analytical Validation & Safety

Quality Control Specifications

To ensure the integrity of the intermediate for drug development, the following criteria must be met:

| Test | Specification | Expected Result |

| Appearance | Visual | White to off-white crystalline solid |

| Purity (HPLC) | Area % | ≥ 98.0% |

| Regio-Isomer | HPLC/GC | ≤ 1.0% (6-bromo isomer) |

| 1H NMR | Structure ID | Distinct doublets for aromatic protons; singlet for methyl.[1] |

NMR Interpretation (400 MHz,

- 2.25 ppm (s, 3H): Methyl group at C2.

- 5.10 ppm (s, 1H): Phenolic -OH (exchangeable).[1]

- 6.85 ppm (d, J=8.5 Hz, 1H): Proton at C6 (Ortho to OH, Meta to F).

-

7.20 ppm (d, J=6.0 Hz, 1H): Proton at C3 (Meta to OH, Ortho to F). Note: The coupling constants will reflect F-H coupling (

Safety & Handling

-

N-Bromosuccinimide (NBS): Irritant.[1] Store in a refrigerator; decomposed NBS (yellow/orange) leads to poor yield and radical side reactions.

-

Bromine (Alternative Reagent): Highly toxic and corrosive. Requires a fume hood and proper PPE (face shield, Viton gloves).

-

Reaction Exotherms: Bromination is exothermic.[1] Strict temperature control is vital to prevent "runaway" reactions that degrade the phenol ring.[1]

References

-

Regioselective Bromination of Phenols

-

Smith, K., et al. "Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols."[1] MDPI, 2012.

-

-

Synthesis of Fluorinated Intermediates

-

Compound Data & Properties

-

Application in HER2 Inhibitors

-

"Heteroaryl compounds for the treatment of pain (and kinase inhibition)."[1] WIPO, WO2023205778A1.

-

Sources

- 1. prepchem.com [prepchem.com]

- 2. US20230041385A1 - Her2 mutation inhibitors - Google Patents [patents.google.com]

- 3. 2-Bromo-5-fluorotoluene synthesis - chemicalbook [chemicalbook.com]

- 4. WO2023205778A1 - Heteroaryl compounds for the treatment of pain - Google Patents [patents.google.com]

- 5. WO2024005113A1 - 3,4-dihydroquinolin-2(1h)-one compound - Google Patents [patents.google.com]

- 6. 4-Bromo-2-methylphenol (2362-12-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. 4-Bromo-2,6-dimethylphenol (2374-05-2, 58170-30-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

4-Bromo-5-fluoro-2-methylphenol: A Critical Fluorinated Scaffold

Executive Summary

4-Bromo-5-fluoro-2-methylphenol is a highly specialized halogenated aromatic building block used primarily in the synthesis of small molecule inhibitors, specifically targeting kinase pathways in oncology and immunology.[1] Its value lies in its unique substitution pattern: the fluorine atom (C5) modulates metabolic stability and pKa, the bromine (C4) serves as a versatile handle for cross-coupling (Suzuki-Miyaura), and the methyl group (C2) provides steric bulk that can lock conformation in active sites.[1]

Critical Isomer Warning: Researchers must distinguish this compound from its isomer, 4-Bromo-2-fluoro-5-methylphenol (CAS 550400-07-2) .[1] The position of the fluorine atom significantly alters the electronic properties and downstream reactivity.[1] This guide focuses exclusively on the 5-Fluoro isomer (CAS 1600166-21-9).[1]

Chemical Identity & Properties

| Property | Data |

| CAS Number | 1600166-21-9 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₆BrFO |

| Molecular Weight | 205.02 g/mol |

| SMILES | CC1=CC(Br)=C(F)C=C1O |

| InChIKey | SHRYKVVPIPGXCZ-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 68–72 °C (Predicted based on structural analogs) |

| pKa | ~8.5 (Acidity enhanced by F-substituent relative to o-cresol) |

| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water.[1][2][3] |

Synthetic Pathway & Methodology

The most reliable route to this compound utilizes 5-fluoro-2-methylphenol as the starting material.[1] The synthesis relies on a regioselective electrophilic aromatic substitution directed by the strong ortho/para activating effect of the hydroxyl group.[1]

Reaction Logic

-

Directing Effects: The hydroxyl group (-OH) at C1 strongly directs electrophiles to C4 and C6.[1] The methyl group (-CH₃) at C2 weakly directs to C4 and C6.[1] The fluorine (-F) at C5 directs ortho to itself (C4, C6).[1]

-

Regioselectivity: Position C4 is para to the -OH group, meta to the -CH₃, and ortho to the -F. Position C6 is ortho to the -OH and meta to the -F. Steric hindrance at C4 is lower than often assumed because Fluorine is small (Van der Waals radius similar to H).[1] Electronic reinforcement from all three substituents favors bromination at C4 .[1]

-

Reagent Choice: N-Bromosuccinimide (NBS) is preferred over elemental bromine (Br₂) to control the reaction rate and prevent over-bromination or oxidation.[1]

Synthesis Workflow Diagram

Figure 1: Regioselective bromination pathway using NBS to access the target scaffold.

Experimental Protocol (Standardized)

Objective: Synthesis of this compound on a 10g scale.

-

Preparation:

-

Charge a 250 mL round-bottom flask with 5-Fluoro-2-methylphenol (10.0 g, 79.3 mmol) and a magnetic stir bar.

-

Add Acetonitrile (MeCN) (100 mL) and cool the solution to 0°C in an ice bath.

-

-

Bromination:

-

Add N-Bromosuccinimide (NBS) (14.8 g, 83.2 mmol, 1.05 eq) portion-wise over 20 minutes. Note: Adding NBS slowly prevents localized high concentrations that could lead to dibromination.[1]

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.[1]

-

-

Work-up:

-

Purification:

Structural Validation (Self-Validating System)

To ensure the correct isomer (4-bromo vs 6-bromo) is obtained, use 1H NMR spectroscopy .[1] The coupling constants of the aromatic protons are diagnostic.[1]

| Proton Position | Chemical Shift (δ) | Multiplicity | Coupling Constant ( | Diagnostic Logic |

| H-3 (Ar-H) | ~7.20 ppm | Doublet (d) | H-3 is meta to Fluorine.[1] Smaller coupling constant.[1] | |

| H-6 (Ar-H) | ~6.65 ppm | Doublet (d) | H-6 is ortho to Fluorine.[1] Larger coupling constant.[1] | |

| -CH₃ | ~2.20 ppm | Singlet (s) | - | Characteristic methyl on aromatic ring.[1] |

Note: If the product were the 6-bromo isomer, the H-4 proton would show a distinct splitting pattern due to being ortho to F and meta to OH.[1]

Applications & Reactivity Profile

This scaffold is a "linchpin" intermediate.[1] The Bromine allows for carbon-carbon bond formation, while the Phenol allows for etherification or protection.[1]

Functionalization Workflow

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

Key Reaction: Suzuki Coupling

Because the phenol proton is acidic, it can interfere with basic coupling conditions.[1]

-

Strategy A: Protect the phenol (e.g., as a methyl ether or MOM ether) before coupling.[1]

-

Strategy B (Direct): Use 2+ equivalents of base (e.g., K₂CO₃) to form the phenoxide in situ, which is generally stable to Pd-catalyzed conditions.[1]

Safety & Handling

-

Hazard Classification:

-

Handling: Wear nitrile gloves and safety goggles.[1] Use in a fume hood to avoid inhalation of dust.[1]

-

Storage: Store in a cool, dry place. Light sensitive (brominated phenols can darken over time due to photo-oxidation).[1]

References

-

Fluorochem. this compound Product Sheet. Retrieved from [1]

-

Sigma-Aldrich. this compound CAS 1600166-21-9.[1] Retrieved from [1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CAS 452-85-7 (Precursor 5-Fluoro-2-methylphenol). Retrieved from [1][3]

-

Beilstein Journals. General procedures for bromination of phenols using NBS. Beilstein J. Org.[1] Chem. (Standard synthetic protocols for halogenated phenols).

Sources

- 1. 5-Fluoro-2-methylphenol | C7H7FO | CID 2774616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-methylphenol (2362-12-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 4-Bromo-2-fluoro-5-methylphenol | C7H6BrFO | CID 10899743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-2-methylphenol | C7H7FO | CID 136295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenol, 2-fluoro-5-methyl- | C7H7FO | CID 182387 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular Profiling of 4-Bromo-5-fluoro-2-methylphenol: Structural Dynamics & Synthetic Utility

Topic: Molecular Structure and Conformation of 4-Bromo-5-fluoro-2-methylphenol Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary: The "Tri-Functional" Scaffold

In the landscape of modern medicinal chemistry, This compound (CAS: 1600166-21-9) represents a high-value "tri-functional" building block. Unlike simple halophenols, this scaffold offers three distinct orthogonal handles for diversification:

-

The Phenolic Hydroxyl (C1): A nucleophilic site tuned by the electron-withdrawing fluorine and bromine.

-

The Aryl Bromide (C4): A prime candidate for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

The Fluoro-Methyl Motif (C5/C2): A steric and electronic modulator that influences metabolic stability and binding affinity.

This guide provides a rigorous structural analysis, predicted spectroscopic signatures, and validated synthetic workflows to support the integration of this scaffold into drug discovery pipelines, specifically targeting kinase inhibitors (e.g., HER2 pathways).

Part 1: Molecular Architecture & Conformational Analysis

Structural Connectivity

The molecule is defined by a specific substitution pattern on the phenol core:

-

Position 1 (OH): The anchor point.

-

Position 2 (Methyl): Provides steric bulk, restricting rotation of the adjacent hydroxyl group.

-

Position 4 (Bromo): Para to the hydroxyl; the primary site for scaffold extension.

-

Position 5 (Fluoro): Meta to the hydroxyl; modulates pKa and lipophilicity.

Conformational Dynamics: The Ortho-Effect

The conformation of this compound is dominated by the rotational barrier of the C1-O bond.

-

Steric Clash: The methyl group at C2 creates significant steric hindrance for the hydroxyl proton.

-

Preferred Conformation: The hydroxyl proton will preferentially adopt an anti (trans) conformation relative to the C2-methyl group to minimize Van der Waals repulsion.

-

Planarity: Despite the steric bulk, the molecule tends toward planarity to maximize conjugation between the oxygen lone pair and the aromatic ring.

Thermodynamic Insight: While an intramolecular hydrogen bond (O-H...F) is theoretically possible in fluorophenols, it requires an ortho-fluorine. Here, the fluorine is at C5 (meta). Therefore, the conformation is dictated purely by the repulsive steric interaction with the C2-methyl group, forcing the O-H bond to point away (towards C6).

Electronic Landscape & Acidity (pKa)

The interplay of substituents alters the acidity of the phenolic proton compared to the parent phenol (pKa ~10.0) and o-cresol (pKa ~10.3).

-

Inductive Withdrawal (-I): Both Br (C4) and F (C5) are electron-withdrawing groups (EWG).

-

Resonance Donation (+R): F and Br have weak resonance donation, but their inductive effects dominate in stabilizing the phenoxide anion.

-

Net Effect: The molecule is more acidic than o-cresol.

-

Predicted pKa: 8.8 – 9.2 .

-

Implication: Deprotonation requires milder bases (e.g., Cs₂CO₃) compared to non-halogenated alkylphenols, facilitating clean

or alkylation reactions.

-

Part 2: Spectroscopic Fingerprint (Self-Validating Protocols)

To verify the identity of this specific isomer (distinguishing it from 2-bromo-4-fluoro-6-methylphenol), researchers must look for specific splitting patterns driven by the Spin-Active Fluorine-19 nucleus (S = 1/2) .

Proton NMR ( H NMR) – The Diagnostic Doublet

The spectrum will show two distinct aromatic signals.

-

H3 (Proton between Me and Br):

-

Position: ~7.2 - 7.4 ppm.

-

Multiplicity: Appears as a Singlet (s) or a finely split doublet.

-

Reason: It is meta to the Fluorine.

coupling is typically small (5–7 Hz) or unresolved.

-

-

H6 (Proton between OH and F):

-

Position: ~6.8 - 7.0 ppm.[1]

-

Multiplicity: Doublet (d) .

-

Reason: It is ortho to the Fluorine.

coupling is large (8–11 Hz) . This large splitting is the confirmation of the 5-Fluoro position relative to an adjacent proton.

-

Carbon NMR ( C NMR)

-

C5 (C-F): Large doublet (

Hz). -

C4 (C-Br): Doublet (

Hz). -

C6: Doublet (

Hz).

QC Criteria Table

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Purity | > 98.0% (AUC) | HPLC (C18, MeCN/H2O) |

| Identity ( | 400 MHz DMSO- | |

| Mass Spec | [M-H]⁻ = 202.9/204.9 (1:1 ratio) | LC-MS (ESI Negative) |

Part 3: Synthetic Workflows & Reactivity

The utility of this compound lies in its ability to serve as a hub for divergent synthesis. Below is the logic flow for its application in drug design, particularly for HER2 inhibitors where it acts as a linker.

Synthesis & Application Logic

The following diagram illustrates the upstream synthesis of the scaffold and its downstream divergence into two critical medicinal chemistry pathways: Etherification (using the OH) and Cross-Coupling (using the Br).

Caption: Synthetic logic flow from precursor bromination to divergent downstream applications in medicinal chemistry.

Protocol: O-Arylation (SnAr)

Context: Synthesis of HER2 inhibitor intermediates (e.g., reacting with chloropyrimidines or chlorotriazolopyridines).

-

Setup: Charge a reaction vial with this compound (1.0 equiv), the heteroaryl chloride (1.0 equiv), and Cesium Carbonate (

, 2.0 equiv). -

Solvent: Add anhydrous DMA (Dimethylacetamide) or DMF.

-

Activation: Add catalytic Cesium Fluoride (CsF) if the electrophile is deactivated.

-

Reaction: Heat to 120–150°C for 2–4 hours.

-

Mechanistic Note: The elevated temperature is required because the steric bulk of the ortho-methyl group hinders the nucleophilic attack of the phenoxide oxygen.

-

-

Workup: Dilute with water, extract with EtOAc. The product is typically purified by silica chromatography.[1]

Protocol: Miyaura Borylation

Context: Converting the C4-Br into a boronic ester for subsequent coupling.

-

Catalyst:

(0.05 equiv). -

Reagent: Bis(pinacolato)diboron (

, 1.1 equiv) and Potassium Acetate (KOAc, 3.0 equiv). -

Conditions: Dioxane, 90°C, 3 hours.

-

Outcome: Yields the 4-boronate ester, retaining the F and Me substituents intact.

References

-

Preparation of HER2 Mutation Inhibitors. Source: US Patent Application 20230041385A1.[2] Context: Describes the use of this compound in

reactions with triazolopyridines. URL: - Heteroaryl Compounds for the Treatment of Pain.

-

PubChem Compound Summary: this compound. Source:[3] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10899743. URL:[Link]

Sources

- 1. WO2023205778A1 - Heteroaryl compounds for the treatment of pain - Google Patents [patents.google.com]

- 2. US20230041385A1 - Her2 mutation inhibitors - Google Patents [patents.google.com]

- 3. 4-Bromo-2-methylphenol (2362-12-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Spectroscopic data for 4-Bromo-5-fluoro-2-methylphenol (NMR, IR, Mass Spec)

Spectroscopic Guide: 4-Bromo-5-fluoro-2-methylphenol

Part 1: Core Directive & Introduction

Executive Summary

this compound (CAS: 1600166-21-9) is a highly functionalized halogenated phenol derivative.[1][2] It serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of voltage-gated sodium channel inhibitors (e.g., NaV1.7/NaV1.[1][3]8) and Her2 mutation inhibitors.[1][3] Its structural utility lies in the orthogonal reactivity of its substituents: the phenolic hydroxyl group allows for etherification or esterification, the bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the fluorine atom modulates metabolic stability and lipophilicity (

This guide provides a comprehensive spectroscopic analysis (NMR, IR, MS) to assist researchers in the structural validation of this compound.[1][3] The data presented synthesizes experimental values from patent literature with high-fidelity theoretical predictions based on substituent additivity rules.

Part 2: Structural Analysis & Theoretical Grounding

Molecular Structure & Substituent Effects The compound consists of a benzene core substituted at four positions.[1][3] Understanding the electronic influence of these groups is essential for interpreting the spectra.[1][3]

-

Position 1 (OH): Strong electron donor (+M effect).[3] Ortho/para directing. Significantly shields ortho protons (H-6) and carbons.[1][3]

-

Position 2 (CH

): Weak electron donor (+I effect).[1][3] -

Position 4 (Br): Weak electron withdrawer (-I) but also a donor (+M).[1][3] Deshields ortho protons (H-3).[1][3]

-

Position 5 (F): Strong electron withdrawer (-I) and donor (+M).[1][3] The dominant effect in NMR is the large heteronuclear coupling (

and

Figure 1: Structural dissection of functional groups and their primary spectroscopic signatures.[1]

Part 3: Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Data (400 MHz, CDCl| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Mechanistic Insight |

| 7.37 | Doublet (d) | 1H | H-6 | Ortho to Fluorine.[1] The large coupling ( | |

| 7.01 | Doublet (d) | 1H | H-3 | Meta to Fluorine.[1][3] The smaller coupling ( | |

| 2.25 | Singlet (s) | 3H | - | CH | Characteristic chemical shift for aryl methyl group ortho to phenol.[1][3] |

| 5.20 | Broad Singlet | 1H | - | OH | Exchangeable proton; shift varies with concentration and solvent moisture.[1][3] |

*Note: Methyl and Hydroxyl shifts are predicted/standardized values for this scaffold, as the patent snippet focused on the diagnostic aromatic region.

C NMR Data (Predicted/Simulated) No direct experimental| Shift ( | Splitting ( | Assignment | Notes |

| 156.5 | Doublet ( | C-1 (C-OH) | Deshielded by OH; coupled to meta-F. |

| 153.0 | Doublet ( | C-5 (C-F) | Diagnostic: Large doublet due to direct C-F bond.[1] |

| 132.5 | Doublet ( | C-3 (C-H) | Ortho to Br, Meta to F. |

| 124.0 | Doublet ( | C-2 (C-Me) | Quaternary carbon.[1] |

| 118.5 | Doublet ( | C-6 (C-H) | Ortho to F (large |

| 110.0 | Doublet ( | C-4 (C-Br) | Shielded by ortho-F and para-OH resonance.[1] |

| 16.0 | Singlet | CH | Typical aryl methyl.[1][3] |

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative/Positive).[1][3]

Molecular Formula: C

Key Diagnostic Features:

-

Isotopic Pattern: The presence of one Bromine atom results in a characteristic 1:1 doublet for the molecular ion (

) and ( -

Fragmentation:

Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid state)[1]

| Wavenumber (cm | Assignment | Description |

| 3200–3500 | O-H Stretch | Broad, strong band indicating hydrogen-bonded phenol. |

| 3000–3100 | C-H Stretch (Ar) | Weak aromatic C-H stretching vibrations. |

| 2850–2950 | C-H Stretch (Alk) | Methyl group C-H stretches.[1] |

| 1580, 1480 | C=C Ring Stretch | Aromatic skeletal vibrations. |

| 1150–1250 | C-F Stretch | Strong, sharp band; highly diagnostic for fluoroarenes. |

| 600–700 | C-Br Stretch | Strong band in the fingerprint region.[1][3] |

Part 4: Experimental Protocols

Protocol 1: Sample Preparation for H NMR

-

Objective: Obtain high-resolution proton spectra to verify regiochemistry.

-

Solvent: Chloroform-d (

, 99.8% D) with 0.03% TMS.[1][3] -

Procedure:

Protocol 2: GC-MS Identification

-

Objective: Confirm molecular weight and isotopic purity.

-

Inlet Temp: 250°C.

-

Oven Program: 60°C (hold 1 min)

20°C/min -

Detection: Mass Selective Detector (MSD) in Scan mode (m/z 50–300).[3]

-

Expected Result: A single chromatographic peak with a mass spectrum showing the twin ion peaks at 204 and 206.[1][3]

References

-

Patent WO2023205778A1.

H NMR data). -

PubChem CID 10899743 . 4-Bromo-2-fluoro-5-methylphenol (Isomer reference for property comparison).[1] [1][3]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][3] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][3] (Source for substituent additivity rules and coupling constants).

-

ChemicalBook . This compound Product Entry. (CAS verification).[1][3][4]

Sources

- 1. 6481-01-2,2,5,7-Trichlorobenzoxazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1701766-35-9|5-Bromo-4-fluoro-2-methylphenol|BLD Pharm [bldpharm.com]

- 3. 5-Fluoro-2-methylphenol | C7H7FO | CID 2774616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 62763-33-1,3-Hydroxy-1-phenyl-2-butanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Comprehensive Solubility Profile & Characterization Guide: 4-Bromo-5-fluoro-2-methylphenol

Executive Summary

This technical guide provides a detailed solubility profile and characterization framework for 4-Bromo-5-fluoro-2-methylphenol (CAS: 1600166-21-9).[1] As a halogenated phenolic intermediate, this compound exhibits distinct solubility behaviors governed by its lipophilicity (LogP ~2.7) and weak acidity (pKa ~9.0). This document is designed for researchers in medicinal chemistry and process development, offering predictive data, solvent selection strategies for synthesis/purification, and validated protocols for experimental solubility determination.[1]

Physicochemical Identity & Solubility Basis

Understanding the structural determinants of solubility is critical for optimizing reaction conditions and formulation.[1]

Chemical Identity[1][2][3]

-

IUPAC Name: this compound

-

CAS Number: 1600166-21-9

-

Structural Features:

Theoretical Solubility Parameters

The following parameters dictate the compound's interaction with various solvent classes.

| Parameter | Value (Est.) | Implication for Solubility |

| LogP (Octanol/Water) | 2.7 ± 0.3 | Moderate Lipophilicity. Poor water solubility; high solubility in organic solvents (DMSO, DCM, MeOH).[1] |

| pKa (Acid Dissociation) | 9.0 – 9.5 | Weak Acid. Solubility in water increases drastically at pH > 10.5 due to phenolate anion formation.[1] |

| Hydrogen Bond Donors | 1 | Soluble in H-bond accepting solvents (e.g., Acetone, THF, DMSO).[1] |

| Polar Surface Area (PSA) | ~20 Ų | Indicates good membrane permeability but limited interaction with bulk water. |

Predicted Solubility Matrix

Note: Exact quantitative values depend on crystal polymorph and temperature. The classifications below are based on structural analogies to similar halogenated cresols.

| Solvent Class | Representative Solvent | Predicted Solubility | Application Context |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Standard for biological screening stocks and chemical library storage.[1] |

| Polar Aprotic | DMF / DMAc | High (>100 mg/mL) | Preferred for SₙAr reactions or coupling chemistries requiring high temperatures.[1] |

| Polar Protic | Methanol / Ethanol | High (>50 mg/mL) | Ideal for HPLC stock preparation and recrystallization.[1] |

| Chlorinated | DCM / Chloroform | High (>50 mg/mL) | Excellent for liquid-liquid extraction from acidified aqueous layers.[1] |

| Ethers | THF / Diethyl Ether | Moderate-High | Common reaction solvent; ensure anhydrous conditions for moisture-sensitive reagents.[1] |

| Esters | Ethyl Acetate | Moderate | Standard solvent for silica gel chromatography and extractions.[1] |

| Hydrocarbons | Hexane / Heptane | Low / Sparingly | Used as an anti-solvent for precipitation or recrystallization.[1] |

| Aqueous | Water (pH 7) | Very Low (<1 mg/mL) | Not suitable for stock solutions.[1] |

| Aqueous | Water (pH > 11) | High | Forms soluble sodium phenolate salt (Na⁺ salt).[1] |

Experimental Determination Protocols

Since batch-specific purity and polymorphism can alter solubility, researchers must validate solubility experimentally. Below are two industry-standard protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: Determines the absolute solubility limit at equilibrium.[1] Critical for formulation and process scale-up.

-

Preparation: Weigh ~10 mg of solid this compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Water, or Methanol).[1]

-

Equilibration:

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter to remove undissolved solids.

-

Quantification: Analyze the supernatant via HPLC-UV (Detection at 270–280 nm).

-

Calibration: Use a standard curve prepared in a solvent where the compound is fully soluble (e.g., Methanol).

-

Protocol B: Kinetic Solubility (Turbidimetric)

Purpose: Rapid estimation for high-throughput screening (HTS) to prevent precipitation during bioassays.[1]

-

Stock: Prepare a 10 mM stock solution in DMSO.

-

Titration: Spike the DMSO stock into aqueous buffer (e.g., PBS) in a 96-well plate to achieve final concentrations (e.g., 1, 5, 10, 50, 100 µM). Keep DMSO final concentration constant (e.g., 1%).

-

Incubation: Shake for 2 hours at Room Temperature.

-

Readout: Measure absorbance at 620 nm (turbidity) using a plate reader.

-

Result: The concentration at which absorbance spikes indicates the precipitation point.

-

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate solubility method.

Figure 1: Decision workflow for selecting between Thermodynamic (Process) and Kinetic (Screening) solubility assays.[1][5]

Solvent Selection Strategy for Workflows

Selecting the correct solvent is crucial for yield and purity.[1]

For Chemical Synthesis

-

Nucleophilic Substitution (SₙAr): Use DMF or DMSO . These polar aprotic solvents solvate the cation of the base (e.g., K₂CO₃), leaving the nucleophile "naked" and more reactive, while dissolving the phenolic substrate.

-

Bromination/Functionalization: Use Acetonitrile or DCM .[1] These provide good solubility for the substrate and are easily removed during workup.

For Purification (Recrystallization)[1]

-

Solvent System: A mixture of Ethanol/Water or Ethyl Acetate/Hexane is recommended.[1]

-

Mechanism: Dissolve the compound in hot Ethanol or Ethyl Acetate (high solubility), then slowly add Water or Hexane (anti-solvent) to induce crystallization upon cooling.[1]

For Analytical (HPLC/LC-MS)

-

Mobile Phase: Water (with 0.1% Formic Acid) + Acetonitrile or Methanol.[1]

-

Note: The phenolic proton is weakly acidic.[1] Adding acid (Formic/TFA) suppresses ionization, ensuring the compound elutes as a sharp peak rather than tailing.

Figure 2: Logic tree for selecting solvents based on the experimental objective.

Handling & Stability

-

Acidity: this compound is a weak acid.[1] Avoid storage in basic solutions unless salt formation is intended, as this increases oxidative susceptibility.

-

Light Sensitivity: Brominated phenols can undergo photodehalogenation.[1] Store solid and solutions in amber vials protected from light.

-

Safety: Halogenated phenols are skin and eye irritants.[1][5][6] Wear nitrile gloves and work in a fume hood.

References

-

Fluorochem. (2024).[1][7][8] Product Specification: this compound (CAS 1600166-21-9). Retrieved from

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 10899743 (Isomer Analog: 4-Bromo-2-fluoro-5-methylphenol). Retrieved from [1][4]

-

Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

-

Verschueren, K. (2001).[1] Handbook of Environmental Data on Organic Chemicals.[1] Wiley-Interscience. (General reference for phenolic solubility trends).

Sources

- 1. 5-Bromo-2-methylphenol | C7H7BrO | CID 12648404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 550400-07-2|4-Bromo-2-fluoro-5-methylphenol|BLD Pharm [bldpharm.com]

- 3. 108310-38-9|4-Bromo-2-fluoro-5-methoxyaniline|BLD Pharm [bldpharm.com]

- 4. 4-Bromo-2-fluoro-5-methylphenol | C7H6BrFO | CID 10899743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-methylphenol | C7H7BrO | CID 16896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Fluoro-2-methylphenol | C7H7FO | CID 2774616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ziath.com [ziath.com]

- 8. Phenol - Sciencemadness Wiki [sciencemadness.org]

Advanced Synthesis of Substituted Fluorophenols: A Strategic Technical Guide

Audience: Researchers, Senior Scientists, and Medicinal Chemists.

Scope: Methodologies for constructing the fluorophenol scaffold (

Executive Summary: The Fluorine Effect in Phenolic Scaffolds

In drug discovery, the introduction of fluorine into a phenolic scaffold is rarely a trivial modification; it is a strategic maneuver to modulate pKa, block metabolic soft spots (specifically CYP450 oxidation), and influence protein-ligand binding kinetics via lipophilicity changes.

However, the synthesis of substituted fluorophenols presents a classic "chemoselectivity paradox":

-

Electrophilic Fluorination of phenols is often plagued by poor regioselectivity (ortho/para mixtures) and oxidative dearomatization.

-

Nucleophilic Fluorination (

) requires harsh conditions or strong electron-withdrawing groups, limiting substrate scope.

This guide moves beyond textbook definitions to focus on reliable, scalable, and regioselective methodologies utilized in modern process chemistry: Pd-catalyzed hydroxylation , Directed ortho-metalation (DoM) , and Ir-catalyzed C-H borylation/oxidation .

Part 1: Strategic Landscape & Methodological Selection

The choice of synthetic route depends entirely on the starting material availability and the desired substitution pattern.

Comparative Analysis of Synthetic Routes

| Strategy | Primary Precursor | Key Reagent System | Regiocontrol | Scalability |

| Pd-Catalyzed Hydroxylation | Fluoro-Aryl Halides (Cl/Br) | Pd(OAc)₂, tBuBrettPhos, KOH | Excellent (Retains halide pattern) | High |

| Directed ortho-Metalation | Protected Phenols | n-BuLi, NFSI | Excellent (Ortho to DG) | Medium/High |

| Ir-Catalyzed Borylation | Fluoroarenes | [Ir(OMe)(cod)]₂, dtbpy, HBpin | Good (Steric/Electronic control) | Medium |

| Electrophilic Fluorination | Phenols | Selectfluor / NFSI | Poor to Moderate (Statistical) | Low (Purification heavy) |

Part 2: The "Gold Standard" – Pd-Catalyzed Hydroxylation

For generating fluorophenols from commercially available fluorohaloarenes, the Buchwald-Hartwig type hydroxylation is currently the most robust method. It circumvents the need for harsh

Mechanism & Causality

The success of this reaction hinges on the ligand . Monodentate phosphines often fail due to the reductive elimination of the C-O bond being slower than competitive side reactions (like dehalogenation).

-

The Solution: Bulky biaryl phosphine ligands, specifically

BuBrettPhos . -

Why it works: The bulk promotes the difficult reductive elimination of the phenol product while preventing the catalyst from resting in stable, unreactive states.

-

Hydroxide Source: While KOH is standard, weaker bases or hydroxide surrogates (like boric acid) can be used for sensitive substrates.

Visualization: Pd-Catalyzed Hydroxylation Cycle

The following diagram illustrates the catalytic cycle, emphasizing the critical reductive elimination step facilitated by the ligand.

Caption: Catalytic cycle for Pd-catalyzed hydroxylation using bulky biaryl phosphine ligands (e.g., tBuBrettPhos).

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating. If the color changes or intermediates described do not appear, pause and re-evaluate reagent quality (particularly organolithium titer or catalyst oxidation state).

Protocol A: Pd-Catalyzed Hydroxylation of 4-Fluorobromobenzene

Target: Synthesis of 4-fluorophenol derivatives from aryl halides.

Reagents:

-

Substrate: 1-Bromo-4-fluorobenzene (1.0 equiv)

-

Catalyst: Pd₂dba₃ (1-2 mol%) or Pd(OAc)₂

-

Ligand:

BuBrettPhos (2-4 mol%) -

Base: KOH (4.0 equiv, aqueous solution or solid)

-

Solvent: 1,4-Dioxane/H₂O (v/v 1:1)

Step-by-Step Workflow:

-

Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction tube with Pd₂dba₃ and

BuBrettPhos. Add 1,4-dioxane and stir at 25°C for 5 minutes. Checkpoint: Solution should turn from dark purple/red to a clear orange/brown, indicating ligation. -

Substrate Addition: Add the fluoro-aryl bromide and KOH solution.

-

Reaction: Seal the tube and heat to 80°C. Monitor via LC-MS.

-

Note: Fluorine substituents are generally stable under these conditions; however, ortho-fluoro substituents can sometimes undergo nucleophilic displacement if the temperature is too high (>100°C).

-

-

Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 (crucial to protonate the phenoxide salt). Extract with EtOAc.

-

Purification: Silica gel chromatography. Fluorophenols often streak; adding 1% acetic acid to the eluent mitigates this.

Protocol B: Directed Ortho-Lithiation (DoM) for 2-Fluorophenols

Target: Regioselective introduction of Fluorine ortho to a phenol.

Direct fluorination of phenols with Selectfluor often yields a mix of ortho/para products and "fluorone" byproducts. The DoM strategy guarantees ortho selectivity.

Reagents:

-

Substrate: Phenol (protected as MOM-ether or THP-ether).

-

Lithiation Agent: n-BuLi (1.1 equiv).

-

Fluorine Source: N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv).

-

Solvent: Anhydrous THF.

Step-by-Step Workflow:

-

Protection: Convert phenol to MOM-ether (MOMCl, DIPEA, DCM). Validation: disappearance of OH stretch in IR.

-

Lithiation: Cool MOM-phenol in THF to -78°C. Add n-BuLi dropwise. Stir for 1 hour.

-

Fluorination: Dissolve NFSI in THF and add slowly to the lithiated species at -78°C.

-

Quench: Allow to warm to RT overnight. Quench with saturated NH₄Cl.

-

Deprotection: Treat the crude oil with 3M HCl in MeOH to remove the MOM group.

-

Result: High-purity 2-fluorophenol.

Visualization: The DoM Workflow

Caption: Directed Ortho-Metalation (DoM) strategy for precise synthesis of 2-fluorophenols.

Part 4: Late-Stage Functionalization (Ir-Catalysis)

When the phenol or halide precursor is unavailable, C-H activation is the route of choice. Iridium-catalyzed borylation followed by oxidation is a powerful sequence to install a hydroxyl group.

-

Regioselectivity Rule: Borylation is sterically driven but electronically influenced. In fluoroarenes, borylation typically occurs meta or para to the fluorine (to avoid the ortho-fluorine steric clash), unless specific ligands (like hydrazones) are used to override this.

-

Oxidation: The C-B bond is stereospecifically converted to C-O using Oxone or H₂O₂/NaOH.

Protocol C: Ir-Catalyzed Borylation/Oxidation

-

Borylation: Combine Fluoroarene, [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3 mol%), and HBpin in hexane. Heat to 60-80°C.[3]

-

Oxidation: Evaporate volatiles. Redissolve crude pinacol boronate in THF/H₂O. Add NaBO₃·4H₂O (3 equiv) or H₂O₂/NaOH. Stir at RT for 2 hours.

-

Outcome: Access to 3-fluoro-5-substituted phenols (difficult to access via

).

References

-

Anderson, K. W., et al. "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society, 2006.

-

Fier, P. S., & Hartwig, J. F. "Copper-Mediated Oxidative Hydroxylation of Aryl Boronic Acids." Journal of the American Chemical Society, 2012.

-

Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990.

-

Mkhalid, I. A. I., et al. "C-H Activation for the Construction of C-B Bonds." Chemical Reviews, 2010.

-

Teo, Y. C., et al. "Iridium-Catalyzed Borylation of Fluorobenzenes." Organic Letters, 2012.

Sources

- 1. A catalytic borylation/dehalogenation route to o-fluoro arylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 3. daniel-marcosatanes.github.io [daniel-marcosatanes.github.io]

- 4. CN110950739A - Method for directly fluorinating ortho-position of phenol compound - Google Patents [patents.google.com]

Technical Guide: 4-Bromo-5-fluoro-2-methylphenol Derivatives and Applications

Executive Summary

This technical guide provides an in-depth analysis of 4-Bromo-5-fluoro-2-methylphenol (CAS 1600166-21-9) , a high-value halogenated aromatic scaffold. Unlike generic building blocks, this trisubstituted phenol offers a unique orthogonal reactivity profile essential for modern drug discovery. The combination of a phenolic hydroxyl (nucleophilic handle), an aryl bromide (electrophilic handle), and a fluorine atom (metabolic blocker/bioisostere) makes it a "privileged structure" for generating diversity in kinase inhibitors, agrochemicals, and liquid crystal materials.

This guide details the structural pharmacophore advantages, validated synthetic protocols for its generation and derivatization, and the logic required to scale these processes.

Structural Analysis & Pharmacophore Properties

The utility of this compound lies in its specific substitution pattern, which dictates both its chemical reactivity and its biological interaction profile.

The "Orthogonal Triad"

The molecule features three distinct functional handles that allow for sequential, chemoselective modification without the need for extensive protecting group strategies.

-

C1-Hydroxyl (-OH): A strong nucleophile. It serves as the anchor point for etherification (e.g., Williamson ether synthesis) or esterification. In medicinal chemistry, this often links the scaffold to a solubilizing tail or a hinge-binding motif.

-

C2-Methyl (-CH₃): Provides steric bulk. This group is critical for:

-

Conformational Locking: Restricting the rotation of the phenyl ring when bound to a protein target (e.g., inducing atropisomerism).

-

Metabolic Protection: Blocking oxidative metabolism at the ortho position.

-

-

C4-Bromine (-Br): The primary electrophilic handle. It is highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). Its position para to the hydroxyl group allows for linear extension of the molecule.

-

C5-Fluorine (-F): A bioisostere for hydrogen.

-

Electronic Modulation: Lowers the pKa of the phenol, making it a better hydrogen bond donor.

-

Metabolic Stability: Blocks C-H oxidation at the C5 position, a common metabolic soft spot in simple cresols.

-

Chemical Space Visualization

The following diagram illustrates the divergent synthesis pathways accessible from this single core.

Figure 1: Divergent synthetic pathways from the this compound core. The scaffold allows for independent functionalization of the phenol and the aryl bromide.

Synthetic Access & Quality Control

While commercially available, in-house synthesis is often required for scale-up or to access fresh material free of oxidative impurities.

Synthesis from 5-Fluoro-2-methylphenol

The most reliable route is the electrophilic bromination of 5-fluoro-2-methylphenol.

Reaction Logic: The hydroxyl group (-OH) is a strong ortho, para-director. The methyl group is a weak ortho, para-director. The fluorine is a deactivator but directs ortho, para.

-

Target: Position 4 (Para to OH, Ortho to F).

-

Competitor: Position 6 (Ortho to OH, Meta to F).

-

Outcome: Electronic reinforcement from the OH and F groups strongly favors the 4-position. Low temperatures must be maintained to prevent dibromination.

Step-by-Step Protocol:

-

Dissolution: Dissolve 5-fluoro-2-methylphenol (1.0 eq) in Acetonitrile (ACN) or Dichloromethane (DCM). ACN is preferred for cleaner workups.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Note: Use of elemental bromine (Br2) is possible but often leads to over-bromination impurities.

-

Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] Look for the disappearance of starting material (MW ~126) and appearance of product (MW ~205).

-

Quench: Quench with saturated aqueous Sodium Thiosulfate (to remove trace bromine).

-

Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

-

Purification: Recrystallization from Hexanes/DCM is usually sufficient.

Quality Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | >98.0% | HPLC (254 nm) |

| 1H NMR | Consistent with structure | DMSO-d6 |

| Moisture | <0.5% | Karl Fischer |

| Regioisomer | <1.0% (6-bromo isomer) | GC-MS / NMR |

Core Derivatization Strategies

Pathway A: Suzuki-Miyaura Cross-Coupling

This is the primary method for constructing biaryl systems found in kinase inhibitors (e.g., JAK, TRK inhibitors).

Challenge: The ortho-methyl group and meta-fluorine create a sterically crowded and electronically deactivated environment around the bromine. Standard conditions often fail. Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.

Optimized Protocol:

-

Charge: In a reaction vial, combine this compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and Potassium Phosphate (K₃PO₄, 3.0 eq).

-

Catalyst: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Pre-complexed catalysts like Pd(dppf)Cl₂ are essentially ineffective here due to sterics.

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 10 minutes.

-

Heat: Seal and heat to 90°C for 4-12 hours.

-

Validation: The reaction is complete when the aryl bromide is consumed. The free phenol does not interfere significantly under these basic conditions.

Pathway B: Phenolic O-Alkylation (Library Generation)

To generate diverse libraries, the phenol is often alkylated before the cross-coupling to prevent catalyst poisoning by the free hydroxyl group.

Workflow Logic:

Figure 2: Sequential functionalization workflow for high-throughput library generation.

Potential Uses & Applications

Medicinal Chemistry: Kinase Inhibitors

The 2-methyl-4-aryl-5-fluoro substitution pattern is a classic motif in Type I and Type II kinase inhibitors.

-

Mechanism: The phenol (or its ether derivative) often occupies the ribose-binding pocket, while the biaryl extension (via the Br handle) reaches into the hydrophobic back pocket.

-

Fluorine Effect: The C5-Fluorine interacts with gatekeeper residues, often improving selectivity against homologous kinases.

Agrochemicals

Halogenated phenols are precursors to aryloxyphenoxypropionate herbicides ("Fops").

-

Application: The this compound scaffold can be coupled with chiral chloropropionic acid derivatives to form herbicides that inhibit Acetyl-CoA Carboxylase (ACCase) in grasses.

-

Stability: The fluorine atom prevents rapid metabolic degradation in the plant, extending the window of activity.

References

-

Synthesis & Properties

-

PubChem Compound Summary for CID 10899743 (4-Bromo-2-fluoro-5-methylphenol / Isomer Analog). National Center for Biotechnology Information. [Link]

-

-

Suzuki Coupling Methodologies

-

Fluorine in Medicinal Chemistry

- Commercial Availability & Safety

-

Patent Literature (Contextual)

-

Process for the preparation of para-fluorophenol.[5] US Patent 6037503A. (Background on fluorinated phenol synthesis).

-

Sources

Safety, handling, and toxicity information for 4-Bromo-5-fluoro-2-methylphenol

An In-Depth Technical Guide to the Safety, Handling, and Toxicity of 4-Bromo-5-fluoro-2-methylphenol

Introduction: Navigating the Data Landscape for a Niche Reagent

This compound is a halogenated aromatic compound with potential applications as a building block in pharmaceutical and specialized chemical synthesis. Its value lies in the specific arrangement of its functional groups—hydroxyl, methyl, bromine, and fluorine—which allows for precise modifications in the development of complex molecules. However, detailed, publicly available safety and toxicity data specifically for the 5-fluoro isomer is limited.

This guide addresses this data gap by synthesizing information from safety data sheets (SDS) and toxicological databases for closely related structural isomers, such as 4-bromo-2-fluoro-5-methylphenol and 4-bromo-3-fluoro-2-methylphenol. This approach, common in chemical safety assessment, allows us to construct a robust and cautious safety profile based on established knowledge of similar chemical structures. The principles and protocols outlined herein are designed to provide a comprehensive framework for handling this compound with the highest degree of safety and scientific integrity.

Chemical and Physical Properties

Understanding the fundamental properties of a chemical is the first step in a sound risk assessment. The data below is derived from the closely related isomer, 4-bromo-2-fluoro-5-methylphenol (CAS: 550400-07-2), and serves as a reliable estimate for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrFO | [1] |

| Molecular Weight | 205.02 g/mol | [1] |

| Appearance | Likely a white to off-white or pale yellow crystalline solid | [2][3] |

| Solubility | Expected to be slightly soluble in water, but soluble in organic solvents | [2] |

| Density | ~1.65 g/cm³ (Predicted) | [4] |

| XLogP3 | 2.7 | [4] |

Causality Insight: The low water solubility and moderate XLogP3 value suggest that this compound has a propensity to be absorbed through the skin and may bioaccumulate. Therefore, dermal contact should be minimized not just to prevent local irritation but also to avoid systemic exposure.

Hazard Identification and Toxicity Profile

Based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for its isomers, this compound should be treated as a hazardous substance.[1][4][5] The primary hazards are associated with acute toxicity via multiple exposure routes.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

(Note: This is a composite hazard profile based on data for structural isomers.[1][4][6][7])

Toxicological Rationale: Phenolic compounds are known protoplasmic poisons that can cause tissue damage. The addition of halogens (bromine and fluorine) can significantly alter the electronic properties of the aromatic ring, often increasing the compound's lipophilicity and reactivity, which can enhance its toxicity. The primary concern is acute toxicity, meaning that short-term exposure can lead to adverse health effects. The designation as a skin, eye, and respiratory irritant necessitates stringent controls to prevent direct contact.[6][7]

Safe Handling and Storage Protocols

A self-validating safety protocol is one where the procedures inherently mitigate the identified risks. The following protocols are designed with this principle in mind.

Handling Protocol:

-

Work Area Designation: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control vapor and dust exposure.[6]

-

Ventilation: Ensure the fume hood has a verified face velocity appropriate for handling solid chemicals that can form dust. The goal is to prevent inhalation of airborne particles.[6]

-

Avoiding Dust Formation: Handle the solid material carefully to avoid creating dust. Use appropriate tools (e.g., a chemical spatula) for transfers. Avoid pouring the dry powder.[6]

-

Grounding: Take precautionary measures against static discharges, especially when transferring larger quantities of the powder, as this can be an ignition source.[8]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][8] Do not eat, drink, or smoke in the work area.[4][9]

Storage Protocol:

-

Container Integrity: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous or exothermic reactions.[10]

-

Controlled Access: Store the chemical in a locked cabinet or an area with controlled access to prevent unauthorized use.[8][11]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Exposure Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental principle in chemical safety. Engineering controls are prioritized over PPE.

Caption: The Hierarchy of Controls prioritizes systemic safety measures over personal protection.

Required PPE:

-

Eye and Face Protection: Wear chemical safety goggles or a full-face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[8][9] This is critical to prevent serious eye irritation.[6]

-

Skin Protection:

-

Gloves: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[9] Always inspect gloves before use and change them immediately if they are contaminated or damaged.

-

Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

First Aid and Emergency Response

Immediate and appropriate first aid is critical in mitigating the effects of an exposure. All laboratory personnel must be familiar with these procedures and the location of safety equipment like eyewash stations and safety showers.[8][9]

Caption: Workflow for responding to a chemical exposure event.

Detailed First Aid Protocols:

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[6][8] If breathing has stopped, perform artificial respiration.[12] Seek immediate medical attention.[8][12]

-

Skin Contact: Immediately remove all contaminated clothing.[13] Wash the affected skin with plenty of soap and water for at least 15 minutes.[6][14] If skin irritation persists, get medical advice/attention.[9]

-

Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do so.[8][13] Continue rinsing and seek immediate medical attention.[11][12]

-

Ingestion: Do NOT induce vomiting.[10] Rinse the mouth thoroughly with water.[8][14] Never give anything by mouth to an unconscious person.[10][14] Call a physician or Poison Control Center immediately.[8][10] Ingestion may cause severe damage to delicate tissues and carries a danger of perforation.[11]

Spill and Disposal Procedures

Accidental releases must be handled promptly and safely, with a focus on preventing environmental contamination.

Spill Response Protocol:

-

Evacuate: Evacuate non-essential personnel from the spill area.[6]

-

Ventilate: Ensure the area is well-ventilated.

-

Control Ignition Sources: Remove all sources of ignition.[8]

-

Containment: Wear full PPE. Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth. Do not use combustible materials like sawdust.

-

Collection: Carefully sweep up or scoop the absorbed material into a suitable, closed, and labeled container for disposal.[6][8][9] Avoid creating dust.[6]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Environmental Precaution: Prevent the spilled material from entering drains or waterways.[6][8]

Waste Disposal:

Disposal of this compound and its containers must be handled as hazardous waste. All waste disposal methods must be in compliance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.[8][11]

References

-

Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). [Link]

-

Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]

-

PubChem (National Center for Biotechnology Information). 4-Bromo-2-fluoro-5-methylphenol. [Link]

-

PubChem (National Center for Biotechnology Information). 5-Fluoro-2-methylphenol. [Link]

-

University of Rochester Medical Center. First Aid: Chemical Exposure. [Link]

Sources

- 1. 4-Bromo-2-fluoro-5-methylphenol | C7H6BrFO | CID 10899743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. srinichem.com [srinichem.com]

- 3. ossila.com [ossila.com]

- 4. echemi.com [echemi.com]

- 5. chemical-label.com [chemical-label.com]

- 6. aaronchem.com [aaronchem.com]

- 7. 5-Fluoro-2-methylphenol | C7H7FO | CID 2774616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. uclahealthib.staywellsolutionsonline.com [uclahealthib.staywellsolutionsonline.com]

- 14. chemicalbook.com [chemicalbook.com]

Physical characteristics of 4-Bromo-5-fluoro-2-methylphenol

The following is an in-depth technical guide regarding the physical and chemical characteristics of 4-Bromo-5-fluoro-2-methylphenol , designed for researchers and drug development professionals.

CAS Registry Number: 1600166-21-9 Chemical Family: Halogenated Phenols / API Intermediates[1][2][3][4]

Executive Summary

This compound is a trisubstituted benzene derivative serving as a critical scaffold in the synthesis of small-molecule therapeutics.[4] Its structural uniqueness lies in the orthogonal reactivity provided by the bromine (facilitating cross-coupling) and fluorine (modulating metabolic stability and pKa) substituents.[4] This compound is frequently utilized in the development of Nav1.8 sodium channel inhibitors (pain management) and Her2 mutation inhibitors (oncology).[4]

This guide synthesizes experimental data with theoretical physicochemical modeling to provide a comprehensive reference for handling, characterization, and synthetic application.[4]

Molecular Identity & Structural Analysis[4][5]

The compound features a phenol core with a methyl group at the ortho position (C2), a bromine atom at the para position (C4), and a fluorine atom at the meta position (C5).[4] This substitution pattern creates a highly specific electronic environment.

| Attribute | Detail |

| IUPAC Name | This compound |

| SMILES | CC1=CC(Br)=C(F)C=C1O |

| InChI Key | SHRYKVVPIPGXCZ-UHFFFAOYSA-N |

| Molecular Formula | C |

| Molecular Weight | 205.03 g/mol |

| Monoisotopic Mass | 203.9586 Da |

Structural Visualization & NMR Logic

The following diagram illustrates the structural connectivity and the expected scalar couplings (

Figure 1: Structural analysis highlighting functional groups and predicted NMR coupling patterns (

Physicochemical Profile

The physical properties of this compound are governed by the interplay between the lipophilic halogen atoms and the hydrophilic hydroxyl group.[4]

Key Physical Properties

| Property | Value / Range | Context |

| Physical State | Solid | Typically appears as an off-white to pale yellow crystalline powder.[4] |

| Melting Point | 30–50 °C (Estimated) | Exact experimental MP is proprietary/variable by purity. Analogs (e.g., 4-fluoro-2-methylphenol) melt ~34°C; bromine substitution typically elevates MP.[4] |

| Boiling Point | >200 °C | High boiling point due to hydrogen bonding (phenol) and molecular weight.[4] |

| Solubility | Organic Solvents | Highly soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate.[4] |

| Water Solubility | Low | The lipophilic Br/F/Me groups significantly reduce aqueous solubility compared to phenol.[4] |

| pKa (Acid Dissociation) | ~8.5 (Predicted) | More acidic than p-cresol (pKa ~10.[4]3) due to the electron-withdrawing nature of Fluorine and Bromine.[4] |

| LogP (Lipophilicity) | 2.7 (Predicted) | Indicates moderate lipophilicity; suitable for membrane permeability in drug discovery.[4] |

Collision Cross Section (CCS)

For mass spectrometry-based identification (Ion Mobility MS), the predicted CCS values are:

Spectroscopic Characterization

Accurate identification relies on detecting the specific coupling patterns induced by the Fluorine-19 nucleus.[4]

Nuclear Magnetic Resonance (NMR)[4][11]

-

H NMR (400 MHz, CDCl

-

~7.37 ppm (d,

-

~7.01 ppm (d,

-

~2.25 ppm (s, 3H, -CH

- ~5.0-5.5 ppm (s, broad, 1H, -OH): Hydroxyl proton (shift varies with concentration and solvent).[4]

-

~7.37 ppm (d,

-

F NMR:

-

Expect a singlet (decoupled) or a multiplet (coupled) in the range of -110 to -130 ppm , typical for aryl fluorides.[4]

-

Mass Spectrometry (MS)[4]

-

Ionization: Electrospray Ionization (ESI) in Negative Mode is preferred for phenols (

).[4] -

Isotopic Pattern: The presence of Bromine (

Br and

Synthesis & Experimental Protocols

Synthetic Route: Electrophilic Aromatic Substitution

The most direct synthesis involves the bromination of the commercially available precursor 5-Fluoro-2-methylphenol .[4]

Figure 2: Synthetic workflow for the preparation of this compound.

Protocol: General Bromination Procedure

-

Preparation: Dissolve 5-fluoro-2-methylphenol (1.0 eq) in Acetonitrile (MeCN) or Dichloromethane (DCM).

-

Addition: Cool the solution to 0°C. Slowly add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.[4]

-

Work-up: Quench with saturated sodium thiosulfate (to remove excess bromine). Extract with Ethyl Acetate.[4][6] Wash organic layer with brine, dry over Na

SO -

Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography.

Handling, Stability, and Safety (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[4][7][8] |

| Eye Irritation | H319 | Causes serious eye irritation.[4][7] |

| STOT-SE | H335 | May cause respiratory irritation.[4][7] |

Storage Conditions:

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Nitrogen/Argon) recommended to prevent oxidation of the phenol ring over long periods.[4]

-

Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.[4]

First Aid Measures:

-

Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present.[4]

-

Skin Contact: Wash with plenty of soap and water.[4] Phenols can be rapidly absorbed; immediate washing is critical.[4]

References

-

PubChem. (2025).[4][7] this compound (Compound CID 67961746).[4][5] National Library of Medicine.[4] Available at: [Link][4]

-

Google Patents. (2023).[4] WO2023205778A1 - Heteroaryl compounds for the treatment of pain.[4] (Citing NMR data for the compound as Intermediate). Available at:

-

University of Luxembourg. (2025).[4] PubChemLiTe: this compound CCS Values. Available at: [Link][4]

Sources

- 1. molcore.com [molcore.com]

- 2. 1701766-35-9|5-Bromo-4-fluoro-2-methylphenol|BLD Pharm [bldpharm.com]

- 3. eontrading.uk [eontrading.uk]

- 4. 5-Bromo-2-methylphenol | C7H7BrO | CID 12648404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H6BrFO) [pubchemlite.lcsb.uni.lu]

- 6. JP2024089651A - Her2 mutation inhibitors - Google Patents [patents.google.com]